molecular formula C13H19BrO B220325 Baconipyrone C CAS No. 123003-47-4

Baconipyrone C

Cat. No.: B220325
CAS No.: 123003-47-4
M. Wt: 520.7 g/mol
InChI Key: HBLBJTXSYDMQDU-OJQYZGAJSA-N
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Description

The compound Baconipyrone C is a complex organic molecule characterized by multiple functional groups, including ketones, esters, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Baconipyrone C involves multiple steps, including the formation of intermediate compounds through esterification, aldol condensation, and selective reduction reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Baconipyrone C: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone groups yields secondary alcohols.

Scientific Research Applications

Baconipyrone C: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Baconipyrone C involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Baconipyrone C: can be compared with similar compounds such as:

The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

123003-47-4

Molecular Formula

C13H19BrO

Molecular Weight

520.7 g/mol

IUPAC Name

[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate

InChI

InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1

InChI Key

HBLBJTXSYDMQDU-OJQYZGAJSA-N

SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C

Isomeric SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C

Canonical SMILES

CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C

Synonyms

baconipyrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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